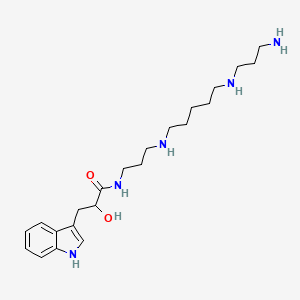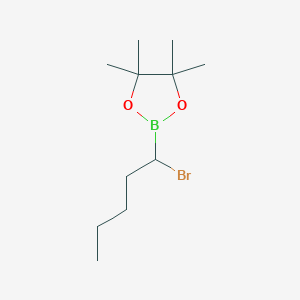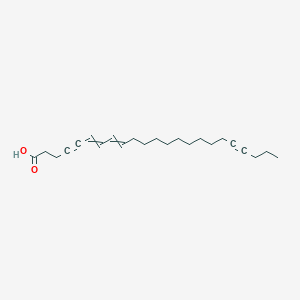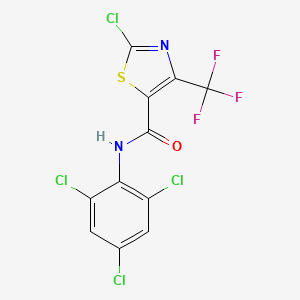
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features both aromatic and phosphanylidene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with triphenylphosphine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphanylidene group can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)-2-(triphenylphosphoranylidene)ethan-1-one
- 1-(3,4,5-Trimethoxyphenyl)-2-(diphenylphosphoranylidene)ethan-1-one
Uniqueness
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the trimethoxyphenyl group enhances its solubility and reactivity, while the triphenyl-lambda~5~-phosphanylidene group provides opportunities for coordination chemistry and catalysis.
Propiedades
Número CAS |
122682-77-3 |
|---|---|
Fórmula molecular |
C29H27O4P |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C29H27O4P/c1-31-27-19-22(20-28(32-2)29(27)33-3)26(30)21-34(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-21H,1-3H3 |
Clave InChI |
COVPRWBEAKDPKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


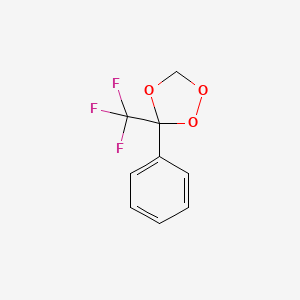
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)


